![molecular formula C23H34ClN3O2 B5236729 3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5236729.png)
3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide involves its selective binding to the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, this compound can modulate the activity of these pathways, which can lead to the therapeutic effects observed in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide have been extensively studied. Studies have shown that this compound can modulate the activity of the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. This compound has been shown to have potential as an antipsychotic, anti-addictive, and anti-Parkinsonian agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide in lab experiments are its selectivity and potency as a dopamine D3 receptor antagonist. This compound can be used to study the role of the dopamine D3 receptor in various neuropsychiatric disorders. The limitations of using this compound in lab experiments are its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide. One direction is the development of more potent and selective dopamine D3 receptor antagonists. Another direction is the investigation of the therapeutic potential of this compound in other neuropsychiatric disorders such as depression and anxiety. Additionally, the potential toxicity and limited solubility of this compound need to be addressed in future studies.
Métodos De Síntesis
The synthesis of 3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide involves several steps. The first step is the synthesis of 4-hydroxy-3-nitrobenzoic acid, which is then converted to 3-chloro-4-hydroxybenzoic acid. The next step involves the conversion of 3-chloro-4-hydroxybenzoic acid to 3-chloro-4-(cyclopentylamino)benzoic acid. This intermediate is then coupled with 1-methyl-4-piperidone to obtain 3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide.
Aplicaciones Científicas De Investigación
3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to be a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. Studies have shown that this compound has potential as an antipsychotic, anti-addictive, and anti-Parkinsonian agent.
Propiedades
IUPAC Name |
3-chloro-N-cyclopentyl-4-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34ClN3O2/c1-26-12-8-19(9-13-26)27-14-10-20(11-15-27)29-22-7-6-17(16-21(22)24)23(28)25-18-4-2-3-5-18/h6-7,16,18-20H,2-5,8-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQCGFCGIJYVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NC4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


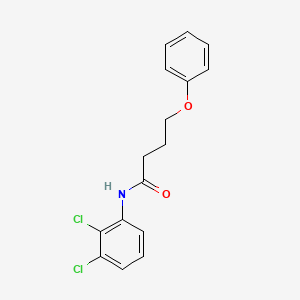
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
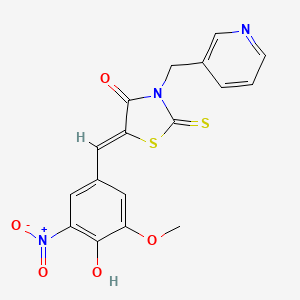
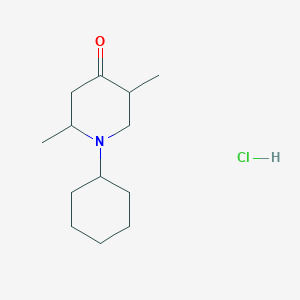
![6-[(1,3-benzodioxol-5-ylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5236692.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)
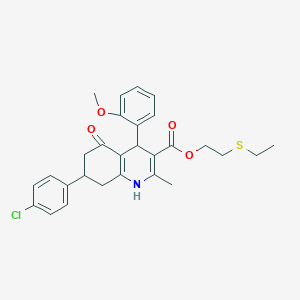
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5236699.png)

![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)
![4,4'-[(3-chlorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5236704.png)
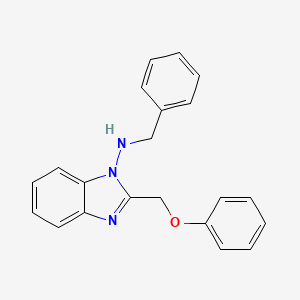
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5236711.png)